Product packaging for Azepan-2-ylmethanamine(Cat. No.:CAS No. 42839-32-7)

Azepan-2-ylmethanamine

Cat. No.: B2726022
CAS No.: 42839-32-7
M. Wt: 128.219
InChI Key: QCSYMWLANYRIAC-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their significance stemming from their widespread presence in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.org These cyclic organic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a vast range of biological activities and chemical reactivities. numberanalytics.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs in the U.S. revealed that 59% of small-molecule pharmaceuticals contain nitrogen heterocycles, highlighting their critical role in drug design and development. msesupplies.com

The versatility of nitrogen heterocycles is due to several key features. Their ability to participate in hydrogen bonding, engage in metal coordination, and undergo various chemical reactions makes them invaluable building blocks in synthesis. numberanalytics.comchemrj.org Furthermore, the structural diversity of these compounds allows for extensive modifications, enabling the fine-tuning of their properties for specific applications in medicinal chemistry, materials science, and catalysis. numberanalytics.comchemrj.org

Overview of Azepane-Containing Scaffolds and their Research Relevance

Within the broad class of nitrogen heterocycles, azepanes, which are seven-membered saturated rings containing one nitrogen atom, are important structural motifs. chemistryviews.org These scaffolds are found in numerous natural products and approved drugs. researchgate.net The interest in azepane derivatives is driven by their potential applications in drug discovery, particularly for targeting neuropsychiatric disorders. acs.orgunibe.ch

The synthesis of functionalized azepane scaffolds is an active area of research. researchgate.net For instance, optically active annulated azepanes have been synthesized and are considered valuable for the development of new biologically active compounds due to the presence of at least two stereogenic centers. chemistryviews.org The development of efficient synthetic methods, such as those employing diazocarbonyl chemistry or olefin cross-metathesis followed by hydrogenation, provides access to a variety of functionalized azepane scaffolds for further investigation. chemistryviews.orgresearchgate.net

Structural Characteristics and Potential Stereochemical Nuances of Azepan-2-ylmethanamine

This compound is a derivative of the azepane scaffold, featuring a primary amine attached to a methylene (B1212753) group at the 2-position of the azepane ring. This structure possesses a stereocenter at the C2 position of the azepane ring, meaning it can exist as a pair of enantiomers. The spatial orientation of the aminomethyl group relative to the azepane ring is a key stereochemical feature.

The stereochemistry of related heterocyclic compounds has been shown to be crucial for their biological activity. nih.gov For example, in certain dibenzo[b,d]azepin-7(6H)-ones, the presence of axial chirality, arising from restricted rotation around single bonds, leads to stable atropisomers that can be separated at room temperature. mdpi.com While this compound itself does not exhibit axial chirality in the same manner as these more complex systems, the principle that stereochemistry significantly influences biological interactions is highly relevant. The specific enantiomer of a chiral compound often exhibits the desired biological activity, while the other may be less active or even inactive. nih.gov

Interdisciplinary Research Landscape Involving this compound

The study of compounds like this compound often involves an interdisciplinary approach, bridging organic chemistry, medicinal chemistry, and materials science. dspacedirect.org Interdisciplinary research is characterized by the integration of knowledge and methods from different fields to address a common research problem. ceea.ca

For example, the synthesis of this compound and its derivatives falls within the realm of organic chemistry. researchgate.net The investigation of their potential as therapeutic agents is a focus of medicinal chemistry, which involves studying their interactions with biological targets. acs.org Furthermore, the use of azepane-containing compounds as monomers for polymers or as ligands in catalysis extends their relevance to materials science. msesupplies.com The collaborative nature of such research, often involving teams with diverse expertise, is essential for advancing the understanding and application of these molecules. ceea.ca This integrated approach allows for a comprehensive evaluation of a compound's properties and potential uses, from its initial synthesis to its final application. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B2726022 Azepan-2-ylmethanamine CAS No. 42839-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSYMWLANYRIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Azepan 2 Ylmethanamine and Its Stereoisomers

Precision Enantioselective and Diastereoselective Synthesis

Achieving absolute control over the stereochemistry at the C2 position and any other potential chiral centers is critical for synthesizing specific isomers of azepan-2-ylmethanamine. This section explores catalytic, chiral pool-based, and resolution strategies designed to provide enantiopure forms of the target compound.

Development of Asymmetric Catalytic Strategies

Asymmetric catalysis offers a powerful and efficient means to introduce chirality and synthesize enantiomerically enriched compounds. researchgate.net Various catalytic systems have been developed to control the formation of stereocenters during the synthesis of azepane precursors.

One prominent approach involves the asymmetric lithiation-conjugate addition sequence. For instance, the use of a (−)-sparteine-mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by a conjugate addition to a β-aryl α,β-unsaturated ester, can generate highly enantioenriched acyclic precursors. nih.govacs.org These precursors can then be cyclized to form polysubstituted azepanes with excellent diastereoselectivity and enantioselectivity. acs.org

Organocatalysis also presents a versatile strategy. Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, are effective in activating α,β-unsaturated aldehydes toward various asymmetric transformations through iminium ion formation. nih.govmdpi.com A potential route to an this compound precursor could involve an organocatalytic conjugate addition of a suitable nucleophile to an α,β-unsaturated aldehyde, establishing the C2 stereocenter with high enantioselectivity. Subsequent functional group manipulations and cyclization would lead to the desired azepane.

The table below summarizes key findings in asymmetric catalysis applicable to azepane synthesis.

Catalyst SystemReaction TypeKey FeaturesResulting Stereocontrol
(-)-sparteine/n-BuLiAsymmetric Lithiation-Conjugate AdditionGenerates enantioenriched acyclic precursors for cyclization. nih.govacs.orgHigh diastereomeric and enantiomeric ratios. acs.org
Chiral Phosphoric Acids2-Aza-Cope RearrangementCatalyzes dynamic kinetic resolution of α-stereogenic-β-formyl amides. nih.govHigh diastereo- and enantioselectivity. nih.gov
Jørgensen-Hayashi Catalyst1,4-Conjugate AdditionIndustrial-scale application for adding nitroalkanes to α,β-unsaturated aldehydes. nih.govHigh reaction rate and conversion with excellent stereocontrol. nih.gov
Osmium-catalyzed AminohydroxylationTethered AminohydroxylationForms a C-N bond with complete regio- and stereocontrol on an acyclic precursor. acs.orgnih.govComplete stereocontrol at the new C-N bond. acs.org

Application of Chiral Pool Approaches from Natural Precursors

The chiral pool, consisting of abundant and inexpensive chiral molecules from nature, provides a valuable source of stereocenters for asymmetric synthesis. nih.govresearchgate.net Carbohydrates, amino acids, and terpenes are common starting materials.

A notable example is the synthesis of heavily hydroxylated azepane iminosugars starting from D-mannose. acs.org In this approach, a D-mannose-derived aldehyde is reacted with vinylmagnesium bromide to create an allylic alcohol, installing a new stereocenter. nih.gov This is followed by a key osmium-catalyzed tethered aminohydroxylation reaction to form a new C-N bond with complete stereocontrol. acs.orgnih.gov Subsequent deprotection and intramolecular reductive amination afford the desired polyhydroxylated azepane. acs.org A similar strategy, starting from an appropriate chiral precursor like (R)-malic acid, could be envisioned to construct the this compound backbone. epa.gov

This chemoenzymatic approach, which combines classical organic synthesis with enzymatic reactions, is particularly powerful. For example, enzymatic C-H oxidation can be used to install hydroxyl groups at specific positions on a terpene-derived scaffold like sclareolide, which can then be further elaborated into complex azepane-containing structures. nih.gov

Advanced Chiral Resolution Techniques for Enantiopure Access

When a synthetic route produces a racemic mixture, chiral resolution is necessary to separate the enantiomers. wikipedia.org This is a crucial step for obtaining enantiopure this compound if an asymmetric synthesis is not employed.

Classical Resolution via Diastereomeric Salt Formation: This is the most common method for resolving chiral amines. wikipedia.orglibretexts.org A racemic mixture of this compound can be treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. chiralpedia.com One diastereomer can then be selectively crystallized and separated by filtration. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically pure amine. wikipedia.orgrsc.org

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture. chiralpedia.comgoogle.com For a racemic amine, a lipase can catalyze the acylation of one enantiomer with an alkyl ester, forming an amide. google.com The unreacted amine enantiomer can then be separated from the newly formed amide by conventional methods like distillation or chromatography. google.com A key advantage is the mild reaction conditions and high selectivity offered by enzymes. chiralpedia.com

Novel Ring-Forming and Ring-Transformation Reactions for Azepane Scaffolds

The construction of the seven-membered azepane ring itself presents a significant synthetic hurdle, often complicated by unfavorable entropic factors. acs.org This section covers modern strategies for both de novo ring formation and the modification of existing ring systems.

Stereocontrolled Cyclization Strategies

Reductive Amination: Intramolecular reductive amination is a widely used and effective method for forming cyclic amines. A linear precursor containing a terminal amine and a carbonyl group (aldehyde or ketone) can be cyclized under reductive conditions (e.g., catalytic hydrogenation). chemistryviews.orgacs.org The reaction proceeds through an intermediate iminium ion, which is then reduced to form the azepane ring. This method was successfully used in the synthesis of annulated azepane scaffolds, where a palladium-catalyzed hydrogenation of C-C double bonds and a C-N triple bond was followed by a spontaneous reductive amination to yield the azepane core with a trans-configuration. chemistryviews.orgresearchgate.netchemistryviews.org

Aza-Prins Cyclization: The aza-Prins cyclization is a powerful tool for constructing nitrogen heterocycles. A recently developed methodology uses iron(III) salts to mediate a silyl aza-Prins cyclization, which, in a single step, forms a C-N bond, a C-C bond, and an endocyclic double bond to yield a tetrahydroazepine ring. acs.org This provides a rapid entry into the unsaturated azepane core, which can be subsequently hydrogenated to the saturated this compound scaffold.

Expansion and Contraction Reactions Modifying Ring Size

Altering the size of a pre-existing ring is an increasingly popular and powerful strategy for accessing complex cyclic systems that are otherwise difficult to synthesize directly.

Two-Carbon Ring Expansion: A palladium-catalyzed rearrangement of allylic amines enables the efficient two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts. rsc.org This method is notable for its mild conditions and high tolerance of functional groups. Crucially, the process can proceed with high enantioretention, allowing for the synthesis of enantioenriched azepanes from readily available chiral five- or six-membered rings. rsc.org

Photochemical Dearomative Ring Expansion: A novel and powerful strategy involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.netnih.gov Mediated by blue light, this process converts the nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered azepine system. rwth-aachen.de A subsequent hydrogenation step yields the saturated, polysubstituted azepane. researchgate.netnih.gov This two-step process allows the predictable transfer of the substitution pattern from a readily available aromatic starting material to the final sp³-rich azepane scaffold. rwth-aachen.de

The table below provides examples of ring expansion methodologies for azepane synthesis.

Starting Ring SystemReaction TypeKey Reagents/ConditionsProductKey Features
2-Alkenyl Piperidine (B6355638)Palladium-catalyzed allylic amine rearrangementPd catalystSubstituted AzepaneTwo-carbon homologation with high enantioretention. rsc.org
NitroarenePhotochemical N-insertion / HydrogenolysisBlue light, P(Oi-Pr)₃; then H₂, Pd/CSubstituted AzepaneConverts aromatic substitution pattern to a saturated azepane in two steps. researchgate.netnih.govrwth-aachen.de
PiperidineTiffeneau–Demjanov type ring expansionDiazomethane or similar reagentsSubstituted AzepaneDiastereomerically pure azepanes prepared with exclusive stereoselectivity. rsc.org
5-Arylpyrrolidine-2-carboxylateUllmann-Type Annulation/Rearrangement CascadeCu(I) promotion, microwave activation1H-Benzo[b]azepine-2-carboxylatePyrrolidine to azepine ring expansion. nih.gov

Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to create more sustainable and efficient processes. rsc.orgjocpr.comjddhs.com These principles prioritize waste minimization, high atom economy, and the use of renewable resources and safer solvents. jocpr.com While specific literature detailing sustainable and atom-economical protocols exclusively for this compound is emerging, the broader strategies developed for chiral amine synthesis are highly applicable.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in sustainable synthesis. researchgate.net Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. In contrast, catalytic methods, particularly those employing transition metals or enzymes, offer a more atom-economical alternative. For instance, borrowing hydrogen catalysis represents a redox-neutral approach for the N-alkylation of amines with diols to form saturated N-heterocycles, with water as the sole byproduct. chemrxiv.org This strategy, while requiring optimization for specific substrates, offers a highly atom-economical route to cyclic amines.

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic process. jocpr.com The pharmaceutical industry is increasingly moving towards the use of greener solvents such as water, supercritical CO2, and bio-based solvents to reduce the environmental impact of production. jocpr.com Furthermore, the development of one-pot multicomponent reactions, where multiple chemical transformations occur in a single flask, can significantly improve process efficiency and reduce waste. nih.gov

The following table summarizes key green chemistry principles and their application in the synthesis of chiral amines, which can be extrapolated to the synthesis of this compound.

Green Chemistry PrincipleApplication in Chiral Amine SynthesisPotential for this compound
High Atom Economy Catalytic reductive amination, borrowing hydrogen catalysis.High, through the use of catalytic methods that minimize byproduct formation.
Use of Safer Solvents Reactions in water, ethanol, or supercritical fluids. jocpr.comFeasible, particularly with biocatalytic methods that often operate in aqueous media.
Catalysis Use of biocatalysts (enzymes) or recyclable metal catalysts. jddhs.comExcellent, as chemoenzymatic and biocatalytic routes offer high selectivity and efficiency.
Waste Prevention One-pot synthesis, minimizing protection/deprotection steps.High, by designing convergent synthetic routes that reduce the number of steps.
Energy Efficiency Reactions at ambient temperature and pressure. jocpr.comHigh, as many biocatalytic reactions proceed under mild conditions. nih.gov

Chemoenzymatic and Biocatalytic Pathways for Structural Diversity

Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of chiral amines and their derivatives, offering high enantioselectivity and operating under mild reaction conditions. nih.govnih.govmdpi.com Enzymes such as imine reductases (IREDs) and transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines, providing access to stereochemically pure compounds that are challenging to produce via traditional chemical methods. nih.govacs.orgnih.gov

Imine Reductases (IREDs):

IREDs, also known as reductive aminases (RedAms), are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to the corresponding chiral amines. nih.gov They have shown great potential for the synthesis of cyclic amines, including azepane derivatives. rsc.orgresearchgate.net A key advantage of IREDs is their ability to perform reductive amination of ketones directly, a highly efficient one-pot reaction. nih.gov

Recent research has focused on the discovery and engineering of novel IREDs with improved activity, stability, and substrate scope. rsc.org For example, a semi-rational design approach was used to develop a triple-mutant IRED with high stereoselectivity (>99% S) for the reductive amination of N-Boc-4-oxo-azepane with various amines, demonstrating the potential for creating tailored biocatalysts for specific azepane targets. rsc.org Furthermore, IREDs have been successfully employed in enzymatic intramolecular asymmetric reductive amination to construct chiral 1,4-diazepanes with high enantiomeric excess (93 - >99%). researchgate.net This highlights the versatility of IREDs in synthesizing complex heterocyclic structures.

The table below illustrates the potential application of IREDs in the synthesis of chiral azepane derivatives.

Enzyme TypeReactionSubstrate ExampleProduct EnantioselectivityReference
Imine Reductase (IRED)Asymmetric Reductive AminationN-Boc-4-oxo-azepane>99% (S) rsc.org
Imine Reductase (IRED)Intramolecular Reductive AminationAmino-keto precursor for 1,4-diazepane93 - >99% researchgate.net

Transaminases (TAs):

Transaminases, particularly ω-transaminases (ω-TAs), are another important class of enzymes for chiral amine synthesis. acs.orgmdpi.com They catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric purity. nih.govwiley.com The reaction is reversible, and strategies such as using an excess of the amino donor or removing the pyruvate byproduct are often employed to drive the equilibrium towards product formation. nih.govwiley.com

The application of ω-TAs has been demonstrated in the synthesis of a wide range of chiral amines, and their use can be extended to the synthesis of this compound stereoisomers from a suitable keto-precursor. Protein engineering and directed evolution have been instrumental in expanding the substrate scope and improving the catalytic efficiency of transaminases, making them more versatile tools for organic synthesis. nih.govnih.gov

The following table provides a representative overview of the capabilities of transaminases in asymmetric amine synthesis.

Enzyme TypeReactionSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
ω-Transaminase (ω-TA)Asymmetric SynthesisAcetophenone>99% nih.gov
ω-Transaminase (ω-TA)Asymmetric SynthesisBenzylacetone>99% nih.gov
(R)-selective TransaminaseAsymmetric Synthesis4-hydroxy-2-butanone- nih.gov

The chemoenzymatic synthesis of all four stereoisomers of a cyclobutane-containing amino acid using aspartate aminotransferase and branched-chain aminotransferase highlights the power of biocatalysis in generating stereochemical diversity. nih.gov Similar strategies could be envisioned for accessing the different stereoisomers of this compound. Moreover, lipase-mediated kinetic resolution is a well-established chemoenzymatic method for separating enantiomers and has been successfully applied to the synthesis of various chiral compounds. beilstein-journals.orgnih.govresearchgate.net

Chemical Transformations and Strategic Derivatization of Azepan 2 Ylmethanamine

Versatile Functionalization at the Primary Amine Moiety

The exocyclic primary amine of Azepan-2-ylmethanamine is a key handle for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures.

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for linking the azepane moiety to other functional groups. Similarly, reactions with isocyanates and isothiocyanates provide straightforward access to a wide variety of substituted ureas and thioureas, respectively. mdpi.comresearchgate.netmdpi.com These functional groups are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets. mdpi.comuea.ac.uk

The synthesis of these derivatives typically involves the nucleophilic addition of the primary amine to the electrophilic carbonyl or thiocarbonyl center. mdpi.com This versatility allows for the generation of large libraries of compounds for screening purposes.

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives

Reagent Product Class General Structure
R-COCl (Acyl Chloride) Amide Azepane-CH₂-NH-CO-R
R-NCO (Isocyanate) Urea Azepane-CH₂-NH-CO-NH-R
R-NCS (Isothiocyanate) Thiourea Azepane-CH₂-NH-CS-NH-R

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). ijacskros.comresearchgate.net The primary amine of this compound can react with a diverse range of aldehydes and ketones to form Schiff bases containing the characteristic azomethine (-C=N-) group. nih.gov These reactions are often catalyzed by acid and proceed via a hemiaminal intermediate. wikipedia.org

The resulting Schiff bases are not only stable compounds in their own right but are also highly valuable as ligands in coordination chemistry. The imine nitrogen and potentially other donor atoms within the molecule can coordinate with various metal ions, forming stable metal complexes. nih.govnih.gov The specific stereochemistry and electronic properties of these ligands can be tuned by carefully selecting the carbonyl precursor.

Table 2: Representative Schiff Base Formation

Carbonyl Compound Reaction Condition Product (Schiff Base)
Benzaldehyde Acetic Acid, Reflux N-(phenylmethylidene)this compound
Salicylaldehyde Ethanol, Reflux 2-(((azepan-2-ylmethyl)imino)methyl)phenol
Acetone Methanol, RT N-propan-2-ylidenethis compound

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. wikipedia.orgsigmaaldrich.com This reaction involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of acidic conditions. wikipedia.orgsigmaaldrich.com

This one-pot procedure is highly efficient for generating a diverse library of N-alkylated and N-arylated derivatives of this compound. researchgate.netorganic-chemistry.org By performing a second alkylation, tertiary amines can also be synthesized, further expanding the molecular diversity achievable from this starting material. researchgate.net Biocatalytic methods using imine reductases (IREDs) have also emerged as a sustainable and highly selective alternative for these transformations. researchgate.netnih.gov

Regioselective and Stereoselective Modifications on the Azepane Ring System

While the primary amine is the more reactive site for many transformations, the azepane ring itself can be strategically modified. Azepane and its derivatives are important structural motifs in many bioactive molecules. nih.gov The conformational flexibility of the seven-membered ring can be crucial for biological activity, and introducing substituents can help to lock in a desired conformation. lifechemicals.com

Synthetic strategies such as ring-expansion reactions of smaller piperidine (B6355638) precursors can be used to generate stereochemically defined azepane derivatives. rsc.org The functionalization of the azepane ring allows for the introduction of various substituents at specific positions, which can significantly alter the molecule's physical and biological properties. Although direct C-H activation on the azepane ring of this compound is challenging, derivatization of the ring nitrogen followed by subsequent reactions can provide a route to regioselectively functionalized products. Enantiomerically pure bicyclic derivatives related to the azepane system can be synthesized using methods like the aza-Diels-Alder reaction, offering pathways to stereocontrolled structures. researchgate.net

Construction of Multi-Component Assemblies and Macrocyclic Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. ebrary.netnih.gov The primary amine of this compound makes it an ideal candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions (after suitable derivatization) or the Mannich and Strecker reactions. ebrary.netnih.govnih.gov This allows for the rapid construction of complex molecules with high degrees of molecular diversity from simple starting materials. researchgate.net

Furthermore, the bifunctional nature of this compound (or its derivatives) can be exploited for the synthesis of macrocycles. enamine.net Macrocyclic structures are of great interest in drug discovery as they can bind to challenging protein targets. mdpi.comwhiterose.ac.uk By introducing a second reactive group, for example, a carboxylic acid at the terminus of a chain attached to the primary amine, intramolecular cyclization can lead to the formation of macrocyclic lactams. The azepane ring itself can form part of the macrocyclic backbone, influencing its conformation and properties.

Table 3: Potential Multi-Component Reactions Involving this compound

MCR Name Other Components Resulting Scaffold
Mannich Reaction Aldehyde, Enolizable Ketone β-amino-carbonyl compound
Strecker Synthesis Aldehyde, Cyanide Source α-aminonitrile
Ugi Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-acylamino amide

Incorporation into Polymeric Architectures and Advanced Material Precursors

The azepane ring is the core structural unit of Nylon 6, which is produced by the ring-opening polymerization of caprolactam (azepan-2-one). wikipedia.orgwikipedia.orgatamanchemicals.com This demonstrates the potential of the azepane scaffold in polymer science. This compound can serve as a functional monomer for the synthesis of novel polymers.

The primary amine group can react with difunctional monomers, such as diacyl chlorides or diepoxides, in step-growth polymerization reactions to produce polyamides or polyamines. The presence of the azepane ring as a side chain or within the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics. Functional derivatives of caprolactam have been used to synthesize aliphatic polyamides with pendant functional groups, indicating a pathway for creating advanced materials. usm.edu

Applications of Azepan 2 Ylmethanamine in Asymmetric Catalysis and Advanced Ligand Design

Engineering Chiral Ligands for Stereoselective Transition Metal Catalysis

The development of chiral ligands is a cornerstone of transition metal-catalyzed asymmetric synthesis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While various amine-containing compounds have been successfully employed as ligands, specific research into the engineering of chiral ligands derived from Azepan-2-ylmethanamine for stereoselective transition metal catalysis is not documented in the available literature.

Exploration of Chelation Modes and Coordination Geometries

The efficacy of a chiral ligand is intrinsically linked to its ability to form stable complexes with a metal ion, adopting well-defined coordination geometries. The study of chelation modes involves understanding how the donor atoms of the ligand bind to the metal center. For this compound, which possesses two nitrogen atoms with potential to act as donors, this would involve investigating its behavior as a bidentate ligand. However, there are no published crystallographic or spectroscopic studies that explore the chelation modes or coordination geometries of this compound with transition metals.

Performance Evaluation in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

A crucial step in ligand development is the evaluation of its performance in key chemical transformations. Enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental processes in organic synthesis. There is currently no data available in the scientific literature that evaluates the performance of this compound-based ligands in such reactions. Consequently, information regarding their catalytic activity, enantioselectivity (e.e.), and diastereoselectivity (d.r.) in these contexts is absent.

Development and Optimization of this compound-Derived Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines are a prominent class of organocatalysts. However, the development and optimization of organocatalysts specifically derived from the this compound scaffold have not been described in the literature.

Elucidation of Catalyst Activation Mechanisms and Turnover Cycles

Understanding the mechanism by which a catalyst operates is essential for its optimization. This includes elucidating the activation pathway and the catalytic turnover cycle. For organocatalysts, this often involves the formation of key intermediates such as enamines or iminium ions. As there are no reported applications of this compound as an organocatalyst, no mechanistic studies or elucidated turnover cycles are available.

Computational and Theoretical Investigations of Azepan 2 Ylmethanamine Systems

Comprehensive Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of the azepane ring is complex due to its flexibility, with several low-energy minima, including chair and boat forms, and various twist conformations. The presence of the aminomethyl substituent at the C2 position further complicates this landscape by introducing additional rotational degrees of freedom and the possibility of intramolecular hydrogen bonding.

Computational studies on the parent azepane ring have shown that it predominantly adopts a twist-chair conformation as its global minimum energy structure. nih.gov However, other conformations, such as the chair and boat, are energetically accessible and can be populated at room temperature. The energy difference between these conformers is typically in the range of 1-5 kcal/mol.

Table 1: Calculated Relative Energies of Azepane Conformers

Conformer Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.20
Twist-Boat 2.50
Boat 3.80

Note: Data is based on theoretical calculations for the parent azepane ring and may vary with substitution.

Quantum Chemical Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of Azepan-2-ylmethanamine. These studies can predict various molecular properties, including charge distribution, molecular orbital energies, and reactivity indices.

The nitrogen atom in the azepane ring and the nitrogen of the aminomethyl group are the primary sites of basicity and nucleophilicity. The calculated distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can quantify this reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atoms, indicating their susceptibility to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) distribution highlights regions susceptible to nucleophilic attack.

The global reactivity descriptors, such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's stability and reactivity. These parameters are crucial for understanding its behavior in chemical reactions.

Furthermore, quantum chemical methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure and conformation of the molecule.

Table 2: Calculated Electronic Properties of Azepane

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.5 D

Note: Values are for the parent azepane ring and will be influenced by the aminomethyl substituent.

Mechanistic Elucidation of Catalytic Processes and Chemical Transformations

This compound and its derivatives can act as chiral ligands in asymmetric catalysis or as organocatalysts themselves. Computational chemistry plays a vital role in elucidating the mechanisms of these catalytic processes.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies for different reaction pathways. This allows for a detailed understanding of the reaction mechanism, including the role of the catalyst and the origin of stereoselectivity. For reactions involving this compound as a ligand, calculations can reveal how it coordinates to a metal center and influences the stereochemical outcome of the reaction.

Understanding Ligand-Substrate and Catalyst-Substrate Interactions

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the catalyst and the substrate are often crucial for the efficiency and selectivity of a catalytic reaction. Computational analysis can quantify these interactions and provide a three-dimensional model of the catalyst-substrate complex. In the context of this compound, the two amine groups can participate in a network of hydrogen bonds, which can be critical for substrate binding and activation.

In Silico Screening and Rational Design of Novel Functional Derivatives

The structural and electronic information obtained from computational studies can be leveraged for the in silico screening of virtual libraries of this compound derivatives and the rational design of new functional molecules with desired properties.

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the azepane ring or the amine nitrogen), it is possible to create a virtual library of derivatives. High-throughput computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can then be used to screen this library for candidates with improved properties, such as enhanced binding affinity to a biological target or improved catalytic activity. This in silico approach can significantly accelerate the discovery of new drug candidates or catalysts, reducing the time and cost associated with experimental screening. For example, azepane-based compounds have been explored as inhibitors for various enzymes, and computational docking can predict the binding modes and affinities of novel this compound derivatives within the active site of a target protein. nih.gov

Structure Reactivity and Stereochemical Relationships in Azepan 2 Ylmethanamine Chemistry

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of azepan-2-ylmethanamine is intrinsically linked to the electronic and steric properties of both the azepane ring and the aminomethyl side chain. Modifications to this core structure can lead to significant changes in its chemical behavior, particularly in reactions involving the primary amine, such as N-alkylation, acylation, and participation in imine formation.

Substituents on the azepane ring nitrogen (N1) or at other positions on the carbon framework can profoundly alter the nucleophilicity of the primary amine at the C2 side chain. Electron-withdrawing groups on the ring nitrogen, for instance, can decrease the electron density on the exocyclic amine, thereby reducing its reactivity towards electrophiles. Conversely, electron-donating groups can enhance its nucleophilicity.

The steric environment around the reactive aminomethyl group also plays a crucial role. Bulky substituents on the azepane ring, particularly at positions adjacent to the C2 carbon, can hinder the approach of reactants, leading to decreased reaction rates. The nature of the electrophile itself is also a key determinant of reactivity. For example, in reactions with fluorinated allenynes, the reactivity of primary and secondary amines has been shown to be comparable, leading to the formation of trifluoromethylated azepine-2-phosphonates.

The inherent flexibility of the seven-membered azepane ring allows it to adopt various conformations, which in turn influences the accessibility of the aminomethyl group. This conformational flexibility is a key factor that differentiates the reactivity of azepane derivatives from their more rigid five- and six-membered ring counterparts, such as proline and piperidine (B6355638) derivatives.

Structural ModificationPredicted Effect on Reactivity of Aminomethyl GroupRationale
N1-Acylation Decreased NucleophilicityElectron-withdrawing effect of the acyl group reduces electron density on the primary amine.
C3-Alkylation (Bulky Group) Steric HindranceIncreased steric bulk around the C2-substituent impedes the approach of electrophiles.
N-Oxide Formation Altered Reaction PathwayCan facilitate stereoselective nucleophilic addition at the C2-position.
Introduction of Ring Unsaturation Modified Ring Conformation and ElectronicsChanges in ring strain and electronic distribution can affect the orientation and reactivity of the side chain.

This table provides a predictive overview of how structural modifications might influence the reactivity of the aminomethyl group in this compound based on general chemical principles.

Analysis of Diastereomeric and Enantiomeric Induction Mechanisms

The chiral center at the C2 position of this compound makes it a valuable building block for asymmetric synthesis. When this chiral amine is employed in reactions, it can induce the formation of new stereocenters with a preference for one diastereomer or enantiomer over the other. The mechanisms governing this stereochemical induction are multifaceted and depend on the specific reaction conditions, the nature of the reactants, and the conformational behavior of the azepane ring.

In reactions where this compound acts as a chiral auxiliary or catalyst, the stereochemical outcome is often dictated by the formation of a transient, diastereomeric intermediate. For instance, in aldol reactions, the amine can form a chiral enamine intermediate. The facial selectivity of the subsequent attack of this enamine on an aldehyde is then controlled by the steric and electronic properties of the azepane ring, which directs the electrophile to one face of the enamine over the other. This principle is analogous to the well-studied proline-catalyzed aldol reactions, though the larger and more flexible azepane ring can lead to different levels of stereoselectivity.

The diastereoselectivity in reactions of chiral seven-membered-ring enolates, in general, has been shown to be highly dependent on torsional and steric interactions that develop as the electrophile approaches the diastereotopic π-faces of the enolate. These interactions are influenced by the subtle differences in the orientation of atoms within the flexible ring.

In diastereoselective alkylation reactions, where a prochiral electrophile reacts with an N-substituted derivative of this compound, the stereochemical outcome is determined by the preferred trajectory of the incoming electrophile. The pre-existing chirality at C2, and any conformational bias in the azepane ring, creates a chiral environment that favors one approach over the other, leading to the preferential formation of one diastereomer.

Reaction TypeKey Factors in Stereochemical InductionExpected Outcome
Aldol Reaction (as catalyst) Formation of a chiral enamine intermediate; facial shielding by the azepane ring.Enantioselective formation of the aldol product.
Michael Addition (as catalyst) Formation of a chiral iminium ion or enamine; control of the nucleophile's approach.Enantioselective formation of the conjugate addition product.
N-Alkylation with a Chiral Electrophile Matching/mismatching of stereocenters in the transition state.Diastereoselective formation of the N-alkylated product.
Intramolecular Cyclization Pre-determined stereochemistry at C2 directs the conformation of the cyclization precursor.Diastereoselective formation of a fused or bridged bicyclic system.

This interactive table outlines the primary mechanisms of stereochemical induction in common reactions involving chiral this compound.

Influence of Conformational Preferences on Stereochemical Outcomes

The seven-membered azepane ring is significantly more flexible than five- and six-membered rings, and it can exist in a variety of low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformational preference of this compound and its derivatives is a critical factor in determining the stereochemical outcome of their reactions.

The substituent at the C2 position, the aminomethyl group, will preferentially occupy a pseudo-equatorial or pseudo-axial position in the lowest energy conformer to minimize steric interactions. This preferred orientation dictates the spatial relationship between the side chain and the rest of the ring, thereby influencing the approach of reactants.

For example, in a chair-like conformation, a pseudo-equatorial aminomethyl group will be more sterically accessible than a pseudo-axial one. This difference in accessibility can lead to different reaction rates and, more importantly, different stereochemical outcomes. The transition state geometry of a reaction will favor the pathway that proceeds through the lowest energy ring conformation and minimizes steric clashes.

Computational studies on substituted azepanes have highlighted the importance of torsional strain in determining conformational energies. The interplay of these subtle energetic differences can lead to a high degree of stereocontrol in reactions involving chiral seven-membered rings. The ability to predict and control the conformational equilibrium of the azepane ring through judicious choice of substituents is therefore a powerful strategy for achieving high stereoselectivity in the synthesis of complex molecules.

The stereochemical outcome of reactions can be rationalized by considering the Curtin-Hammett principle, where the product ratio is determined by the relative free energies of the diastereomeric transition states, which are in turn influenced by the conformational preferences of the ground state reactants.

ConformerPosition of C2-SubstituentSteric AccessibilityImplication for Stereoselectivity
Chair Pseudo-equatorialHighFavors approach of reagents from the less hindered face.
Chair Pseudo-axialLowMay lead to different facial selectivity or slower reaction rates.
Boat/Twist-Boat VariesCan present unique steric environments.May lead to unexpected stereochemical outcomes or open up alternative reaction pathways.

This table illustrates the relationship between the conformation of the azepane ring, the orientation of the C2-substituent, and the potential impact on the stereochemical course of a reaction.

Future Research Trajectories and Emerging Applications in Azepan 2 Ylmethanamine Chemistry

Integration with High-Throughput Experimentation and Data-Driven Discovery

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the parallel execution of a large number of experiments, significantly accelerating the discovery and optimization of new reactions and molecules. nih.gov For Azepan-2-ylmethanamine, HTE offers a powerful tool to rapidly explore its chemical space and uncover novel applications.

Future research can leverage HTE to screen libraries of this compound derivatives. By systematically modifying the primary amine or the azepane ring with various functional groups, vast collections of related compounds can be generated. nih.gov These libraries could then be subjected to high-throughput screening assays to identify candidates with desired properties, such as catalytic activity, binding affinity to biological targets, or specific material characteristics. This approach moves beyond traditional, hypothesis-driven research, allowing for the discovery of unexpected structure-activity relationships. nih.govnih.gov

The large datasets generated from HTE are ideal for data-driven discovery and machine learning applications. chemrxiv.org By combining experimental results with computational modeling, predictive models can be developed to guide the design of new this compound derivatives with enhanced properties. chemrxiv.org For instance, quantitative structure-activity relationship (QSAR) models could correlate structural features with observed activity, enabling the in silico design of more potent compounds before their synthesis. This synergy between HTE and data science can significantly reduce the time and resources required for discovery cycles. purdue.edu A powerful application of HTE is the rapid optimization of synthetic routes to this compound itself or its derivatives, quickly identifying the best catalysts, reagents, and solvents. nih.govpurdue.edu

Table 1: Hypothetical High-Throughput Experimentation (HTE) Array for the Derivatization of this compound
WellReactant A (Amine)Reactant B (Electrophile)CatalystSolventObserved Yield (%)
A1This compoundBenzoyl ChloridePyridineDCM92
A2This compoundBenzoyl ChlorideDMAPDCM95
B1This compoundAcetyl ChloridePyridineDCM88
B2This compoundAcetyl ChlorideDMAPDCM91
C1This compoundBenzaldehyde (Reductive Amination)NaBH(OAc)3DCE75
C2This compoundBenzaldehyde (Reductive Amination)NaCNBH3MeOH78

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. brighton.ac.uk The structural characteristics of this compound make it an excellent candidate for exploration in this field, particularly in the context of host-guest interactions.

The protonatable amine group and the potential for hydrogen bonding make this compound an attractive "guest" molecule for encapsulation within larger "host" macrocycles. Hosts such as cyclodextrins, calixarenes, or self-assembled molecular capsules could bind this compound through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.govrsc.org Such host-guest complexes could be used to protect the molecule from degradation, control its reactivity, or facilitate its transport and release in specific environments. The study of these interactions, including their thermodynamics and kinetics, would provide fundamental insights into molecular recognition processes.

Furthermore, derivatives of this compound could be designed to act as "hosts" themselves. By attaching recognition motifs to the azepane scaffold, novel receptors for specific ions or small organic molecules could be created. The conformational flexibility of the seven-membered ring could allow for an "induced fit" binding mechanism, similar to biological receptors. The chiral nature of this compound is particularly significant here, as it could enable the development of hosts for enantioselective recognition and separation of chiral guests. nih.gov

Table 2: Potential Host-Guest Systems Involving this compound
Host MoleculeGuest MoleculePrimary Driving InteractionsPotential Application
β-CyclodextrinThis compoundHydrophobic inclusion, Hydrogen bondingControlled release, Enhanced solubility
Carceplex (Self-assembled capsule)This compoundSteric confinement, van der Waals forcesStabilization of reactive intermediates
Crown Ether-Functionalized this compoundMetal Cations (e.g., K+)Ion-dipole interactionsIon sensing, Phase-transfer catalysis
Chiral this compound DimerChiral Carboxylic AcidHydrogen bonding, Chiral recognitionEnantioselective separation

Advanced Spectroscopic and Crystallographic Techniques for Mechanistic Insights

A deep understanding of the structure, conformation, and reactivity of this compound is essential for its rational application. Advanced spectroscopic and crystallographic techniques are indispensable tools for gaining these mechanistic insights. nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques like NOESY and COSY, can be used to elucidate the precise three-dimensional structure and conformational dynamics of the azepane ring in solution. The flexibility of the seven-membered ring can lead to multiple co-existing conformations, and NMR is a powerful tool to study these equilibria. Mass spectrometry (MS), particularly techniques like electrospray ionization (ESI-MS), is crucial for confirming the molecular weight of derivatives and for studying non-covalent host-guest complexes. purdue.eduazooptics.com

X-ray crystallography provides definitive, atomic-level information about the solid-state structure of this compound and its derivatives. nih.gov A crystal structure would unambiguously determine bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. This information is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice. researchgate.net For example, crystallographic studies on related adamantane (B196018) derivatives have provided key insights into their three-dimensional structure and crystal packing. nih.govresearchgate.net

Table 3: Application of Advanced Analytical Techniques to this compound Research
TechniqueInformation GainedResearch Application
2D NMR (COSY, HSQC)Proton-proton and proton-carbon correlationsUnambiguous assignment of chemical structure
NOESY NMRThrough-space proton-proton interactionsDetermination of solution-phase conformation and stereochemistry
High-Resolution Mass Spectrometry (HRMS)Precise molecular formulaConfirmation of product identity in synthesis
X-ray CrystallographyAtomic coordinates, bond lengths/angles, packingDefinitive 3D structure, analysis of intermolecular forces researchgate.net
Circular Dichroism (CD) SpectroscopyChiral properties and secondary structureStudying chiral recognition and binding events

Bio-inspired Chemical Synthesis and Biomimetic Systems

Nature often provides the inspiration for the design of novel molecules and chemical systems. nih.gov Bio-inspired and biomimetic approaches represent a promising avenue for future research involving this compound.

The synthesis of this compound and its derivatives can be inspired by biosynthetic pathways of natural products containing similar seven-membered ring structures. For instance, developing catalytic, enantioselective reactions that mimic enzymatic processes could lead to more efficient and sustainable synthetic routes. nih.gov This could involve bio-inspired cyclization reactions to construct the azepane core or enzymatic resolutions to obtain enantiomerically pure material. nih.gov

Furthermore, this compound can be incorporated into larger biomimetic systems designed to replicate biological functions. nih.gov For example, its chiral scaffold could be used to construct artificial enzymes (enzyme mimics) where the primary amine acts as a catalytic group within a defined binding pocket. Such systems could be designed to catalyze specific reactions with high selectivity. Another application lies in the development of biomimetic materials, such as self-assembling systems that form ordered nanostructures like fibers or vesicles, mimicking biological structures. mdpi.commdpi.com These materials could have applications in drug delivery, where this compound could be part of a system designed for targeted release. rsc.org

Table 4: Examples of Bio-inspired Approaches for this compound
Bio-inspired ConceptApplication to this compoundPotential Outcome
Enzymatic CatalysisUse of lipases or aminotransferases for enantioselective synthesis/derivatization.Highly efficient and green synthesis of chiral derivatives.
Natural Product SynthesisMimicry of alkaloid biosynthetic cyclization strategies. nih.govNovel and concise synthetic routes to the azepane core.
Molecular RecognitionIncorporation into synthetic receptors that mimic antibody binding sites.Highly selective sensors for small molecules. mdpi.com
Self-AssemblyDesign of amphiphilic derivatives that form micelles or vesicles. rsc.orgBiomimetic drug delivery vehicles or nanoreactors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Azepan-2-ylmethanamine, and how do reaction conditions influence yield?

  • Methodology : this compound synthesis often involves cyclization of precursors (e.g., hexamethyleneimine derivatives) or functional group modifications. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled pH and temperature .
  • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for selective amine formation .
  • Substitution : Strong bases (e.g., NaOH) or acids to facilitate ring closure .
    • Data Table :
Reaction TypeReagents/ConditionsYield RangeMajor Byproducts
OxidationKMnO₄, pH 7–9, 60°C60–75%Over-oxidized ketones
ReductionLiAlH₄, THF, 0°C70–85%Unreacted imine

Q. How can researchers validate the purity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Analyze proton environments (δ 1.2–3.0 ppm for azepane protons; δ 3.2–3.8 ppm for methanamine groups) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 128.18 (C₇H₁₆N₂) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 210 nm for quantification .

Q. What solvent systems are recommended for recrystallizing this compound?

  • Methodology : Prioritize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s amine solubility. Mixed solvents (ethanol/water) at 4°C yield high-purity crystals .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify non-linear effects .
  • Target Validation : Use CRISPR knockdown or competitive binding assays to confirm receptor specificity .
  • Meta-Analysis : Apply Cochrane systematic review principles to assess bias in published datasets .

Q. What computational strategies predict this compound’s reactivity in complex biological systems?

  • Methodology :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
  • SAR Analysis : Compare with analogs (e.g., 2-(Pyridin-2-yl)azepane) to isolate critical functional groups .

Q. How do stereochemical variations in this compound derivatives affect pharmacological profiles?

  • Methodology :

  • Chiral Chromatography : Use amylose-based columns to separate enantiomers .
  • In Vitro Assays : Test enantiomers against target enzymes (e.g., monoamine oxidases) to quantify IC₅₀ differences .

Q. What experimental designs mitigate instability of this compound under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Prodrug Synthesis : Modify the methanamine group with ester linkages to enhance metabolic stability .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Root Causes :

  • Reagent Purity : Impure LiAlH₄ reduces reduction efficiency .
  • Temperature Control : Exothermic reactions may lead to side products if not cooled adequately .
    • Resolution : Standardize protocols using PubChem-recommended conditions and report batch-specific reagent grades .

Authoritative Sources

  • Structural Data : PubChem (InChI Key: MRYNEEIGLSDRKH-UHFFFAOYSA-N) .
  • Toxicity Profiles : EPA DSSTox (DTXSID10405805) .
  • Synthetic Protocols : Peer-reviewed medicinal chemistry journals (e.g., Journal of Medicinal Chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.